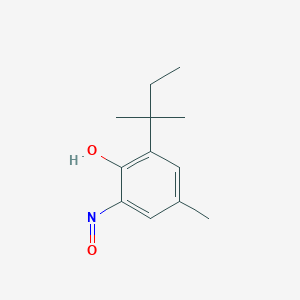
Acetic acid--but-1-ene-1,1-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–but-1-ene-1,1-diol (1/1) is an organic compound that features both acetic acid and but-1-ene-1,1-diol moieties. This compound is of interest due to its unique structure, which combines the properties of both an acid and a diol, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–but-1-ene-1,1-diol (1/1) can be achieved through the oxidation of but-1-ene using peroxycarboxylic acids. This reaction typically involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in an appropriate solvent . The reaction proceeds through the formation of an oxacyclopropane intermediate, which is subsequently hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of acetic acid–but-1-ene-1,1-diol (1/1) may involve the large-scale oxidation of but-1-ene using similar oxidizing agents under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–but-1-ene-1,1-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the diol into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Acetic acid–but-1-ene-1,1-diol (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–but-1-ene-1,1-diol (1/1) involves its ability to participate in various chemical reactions due to the presence of both acidic and diol functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dihydroxyethene:
Butane-1,2-diol: A diol with similar hydroxyl functionality but different structural arrangement.
Uniqueness
Acetic acid–but-1-ene-1,1-diol (1/1) is unique due to its combination of acetic acid and diol functionalities, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in both synthetic and industrial chemistry .
Propriétés
Numéro CAS |
60180-98-5 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
acetic acid;but-1-ene-1,1-diol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h3,5-6H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
XCVFFLOAHFXJDI-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)



![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

